molecular formula C11H10BrN3 B1682090 6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine CAS No. 307538-42-7

6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine

Cat. No. B1682090
M. Wt: 264.12 g/mol
InChI Key: BCPOLXUSCUFDGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine is characterized by a quinazoline core, which is a bicyclic compound that consists of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The compound also contains a bromine atom and a prop-2-en-1-yl group attached to the quinazoline core.


Physical And Chemical Properties Analysis

6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine is a solid compound . Its empirical formula is C8H6BrN3 and it has a molecular weight of 224.06 . The compound’s InChI string is 1S/C8H6BrN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) and its InChI Key is FHCKWLXHKAPOBN-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Synthesis

6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine and its derivatives have been prominently utilized in chemical synthesis. For instance, 6-bromoquinazolinones are key intermediates in the synthesis of various biologically active compounds. Malinowski et al. (2014) detailed the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives using Buchwald–Hartwig amination, starting from 6-bromobenzo[h]quinazolin-4(3H)-ones. This synthesis pathway is significant for producing compounds with potential anticancer activities, as indicated by cytotoxicity tests on A549 and HT29 cell lines, along with lymphocytes (Nowak et al., 2014).

Anticancer Applications

6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine derivatives have also shown promise as anticancer agents. Allam et al. (2020) synthesized 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which demonstrated significant efficacy as EGFR inhibitors, comparable to gefitinib. The compounds exhibited potent in vitro cytotoxicity against human cancer cell lines, notably MCF7 (breast) and A549 (lung). Notably, the unsubstituted benzothiazol-2-amine VIIa showed superior EGFR inhibition and anticancer activity against the MCF-7 cell line, highlighting the therapeutic potential of these compounds (Allam et al., 2020).

Biological Activity Studies

Moreover, derivatives of 6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine have been involved in various biological activity studies. Compounds like 6-bromo-2-(3-chloro-2-oxopropyl)-3-(4-fluorophenyl)quinazolin-4(3 H )-one have been synthesized and characterized, with antimicrobial evaluations suggesting significant activity. These studies not only contribute to our understanding of the chemical properties of these compounds but also provide insights into their potential applications in antimicrobial treatments (Raval, Desai & Desai, 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It carries the signal word “Danger” and has the hazard statements H302 - H318 . Precautionary measures include P280 - P305 + P351 + P338 .

properties

IUPAC Name

6-bromo-N-prop-2-enylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-2-5-13-11-9-6-8(12)3-4-10(9)14-7-15-11/h2-4,6-7H,1,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPOLXUSCUFDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=NC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364408
Record name 6-Bromo-N-prop-2-enylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amine

CAS RN

307538-42-7
Record name SMER 28
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307538-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-prop-2-enylquinazolin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10364408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SMER 28
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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